(6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid
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Overview
Description
(6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a synthetic organic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One common route might include the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and subsequent functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and ensuring the safety and environmental compliance of the process.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the sulfanyl group using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.
Biology
Biologically, compounds in the quinazolinone family have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. Research might focus on the biological activity of this specific compound and its derivatives.
Medicine
In medicine, such compounds are studied for their therapeutic potential. They might be investigated for their ability to interact with specific biological targets, such as enzymes or receptors, to treat diseases.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid would depend on its specific biological target. Generally, quinazolinone derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-Phenyl-4(3H)-quinazolinone
- 6,7-Dimethoxy-4(3H)-quinazolinone
- 2-Methyl-4(3H)-quinazolinone
Uniqueness
The uniqueness of (6-Methyl-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid lies in its specific functional groups, which can impart distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
886500-68-1 |
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Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(6-methyl-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C17H14N2O3S/c1-11-7-8-14-13(9-11)16(22)19(12-5-3-2-4-6-12)17(18-14)23-10-15(20)21/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
IVFWXZXYUWNGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)O |
Origin of Product |
United States |
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